molecular formula C8H15N B13191447 6-Methyl-7-azabicyclo[4.2.0]octane

6-Methyl-7-azabicyclo[4.2.0]octane

Cat. No.: B13191447
M. Wt: 125.21 g/mol
InChI Key: VUCGTYYXVCIUPD-UHFFFAOYSA-N
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Description

6-Methyl-7-azabicyclo[420]octane is a bicyclic nitrogen-containing compound This structure is characterized by a seven-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-azabicyclo[4.2.0]octane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from a precursor containing a suitable leaving group and a nucleophile that facilitates the formation of the bicyclic structure. The reaction conditions typically involve the use of a base to deprotonate the nucleophile and promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in optimizing the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-azabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Methyl-7-azabicyclo[4.2.0]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-7-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with a different ring structure.

    2-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but differing in the position of the nitrogen atom.

Uniqueness

6-Methyl-7-azabicyclo[420]octane is unique due to its specific ring structure and the position of the nitrogen atom

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-methyl-7-azabicyclo[4.2.0]octane

InChI

InChI=1S/C8H15N/c1-8-5-3-2-4-7(8)6-9-8/h7,9H,2-6H2,1H3

InChI Key

VUCGTYYXVCIUPD-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1CN2

Origin of Product

United States

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